molecular formula C20H27N3O4S B2819859 N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448057-97-3

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2819859
M. Wt: 405.51
InChI Key: GAULIZABSQDEHL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group characterized by the presence of a sulfur atom bonded to two oxygen atoms (SO2) in a structure R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups. Sulfonamides are known for their use in medicine, particularly as antibiotics.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 4-(dimethylamino)phenylamine) with a sulfonyl chloride (such as 3-methylphenylsulfonyl chloride) to form the sulfonamide. The hydroxyethyl group could be introduced through a separate reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide group, along with a phenyl ring and a hydroxyethyl group. The presence of the dimethylamino group would likely impart some degree of basicity to the compound.



Chemical Reactions Analysis

As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the parent amine and a sulfinic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group might enhance its water solubility, while the presence of the phenyl ring could contribute to its lipophilicity.


Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

Research into novel p-hydroxycinnamic acid amides, including derivatives with dimethylamino groups, has shown interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This interaction is significant for understanding protein binding and could have implications in the design of drug delivery systems (Fa-Yan Meng et al., 2012).

Synthesis and Chemical Reactivity

A study on the reactivity of dimethylamino-containing compounds towards phosphorus reagents has led to the synthesis of novel phosphonochromone, phosphonopyrone, and oxathiaphosphinine derivatives. These findings could be applied in the development of new materials or chemical processes (T. Ali et al., 2019).

Peptide Synthesis in Aqueous Solution

Investigations into water-soluble coupling reagents for peptide synthesis have highlighted the use of dimethylsulfonium derivatives. These compounds allow for selective acylation of bifunctional residues, offering a new method for synthesizing complex peptides (Katsushige Kouge et al., 1987).

Hydrophilic Compound Recognition

The ability of fluoroalkylated acrylamide oligomers to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions has implications for the development of novel separation and purification processes (H. Sawada et al., 2000).

High-Performance Electrochromic Materials

Research into electrochromic materials has developed a polyamide with multi-oxidation stages and lower oxidation potentials, facilitated by the electron-donating ability of dimethylamino groups. This has potential applications in the fabrication of advanced electrochromic devices (Fangyun Li et al., 2021).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Specific safety data would likely be available from material safety data sheets (MSDS) provided by the manufacturer.


Future Directions

The future directions for research on this compound could include exploring its potential applications in medicine or other fields, studying its reactivity and interactions with other compounds, and developing methods for its synthesis and purification.


Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and specific analysis, further research and experimentation would be required.


properties

IUPAC Name

N-[4-[[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-5-20(25)22-16-8-11-19(14(2)12-16)28(26,27)21-13-18(24)15-6-9-17(10-7-15)23(3)4/h6-12,18,21,24H,5,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAULIZABSQDEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide

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